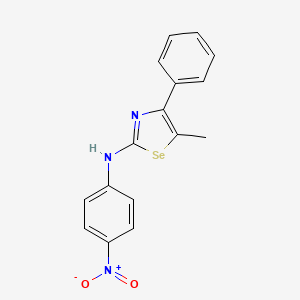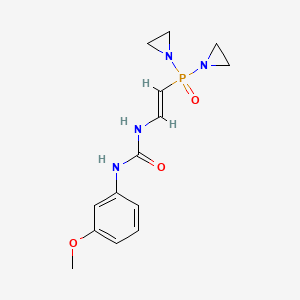
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- is a complex organophosphorus compound It is characterized by the presence of aziridine rings, a phosphine oxide group, and a methoxyphenylureido vinyl moiety
Méthodes De Préparation
The synthesis of phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- involves several steps. One common synthetic route includes the reaction of aziridine with phosphine oxide derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and yield.
Analyse Des Réactions Chimiques
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine, altering the compound’s properties.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aziridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other advanced materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- involves its interaction with molecular targets such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- can be compared with other similar compounds such as tris(1-aziridinyl)phosphine oxide and tris(1-(2-methyl)aziridinyl)phosphine oxide . These compounds share the aziridine and phosphine oxide groups but differ in their substituents. The presence of the methoxyphenylureido vinyl moiety in phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- makes it unique and potentially more versatile in its applications.
Propriétés
Numéro CAS |
63886-69-1 |
|---|---|
Formule moléculaire |
C14H19N4O3P |
Poids moléculaire |
322.30 g/mol |
Nom IUPAC |
1-[(E)-2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C14H19N4O3P/c1-21-13-4-2-3-12(11-13)16-14(19)15-5-10-22(20,17-6-7-17)18-8-9-18/h2-5,10-11H,6-9H2,1H3,(H2,15,16,19)/b10-5+ |
Clé InChI |
UAACDVAQNQRUJA-BJMVGYQFSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)NC(=O)N/C=C/P(=O)(N2CC2)N3CC3 |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)NC=CP(=O)(N2CC2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




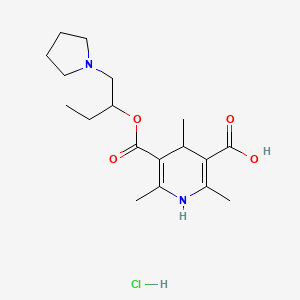


![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
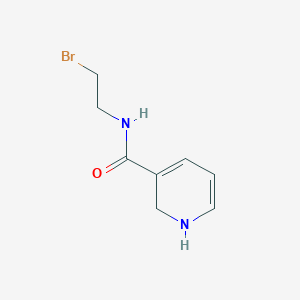


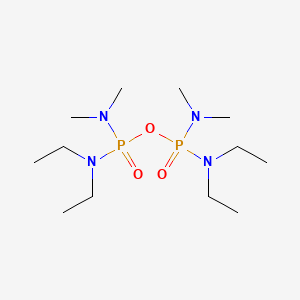
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
